Sphingadienine
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Overview
Description
Mechanism of Action
Target of Action
Sphingadienine primarily targets the Sphingosine-1-Phosphate (S1P) signaling pathway . S1P is a bioactive lipid metabolite that exerts its actions by engaging 5 G-protein-coupled receptors (S1PR1-S1PR5). These receptors are involved in several cellular and physiological events, including lymphocyte/hematopoietic cell trafficking .
Mode of Action
this compound interacts with its targets by blocking Akt translocation from the cytosol to the membrane . This inhibits protein translation and promotes apoptosis and autophagy . It also phosphorylates the Δ4-unsaturated long-chain sphingoid bases sphingosine (Sph) and 4,8-sphingadienine .
Biochemical Pathways
this compound is involved in the biosynthesis of sphingoid bases, which takes place at the membrane of the endoplasmic reticulum . This process is highly conserved among fungal, plant, and animal kingdoms . The metabolism of complex sphingolipids can be very specific for individual organisms .
Result of Action
The action of this compound results in increased ceramide production . It activates genes related to de novo ceramide synthesis and increases ceramide production . This suggests that the effect of dietary glucosylceramides on the skin is mediated by this compound .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the biosynthesis of sphingoid bases, including this compound, occurs at the membrane of the endoplasmic reticulum . Therefore, factors that affect the integrity and function of the endoplasmic reticulum could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Sphingadienine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the regulation of this compound-1-phosphate levels by a novel glycoside hydrolase family 1 glucocerebrosidase . This interaction influences the regulation of this compound-1-phosphate levels and subsequent improvement of drought tolerance stomatal closure in rice .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, the levels of ceramides containing this compound were correlated with GCase activity in each rice organ and were significantly lower in Os3BGlu6-deficient rice mutants than in the wild type .
Molecular Mechanism
This compound exerts its effects at the molecular level through various mechanisms. It binds with biomolecules, inhibits or activates enzymes, and changes gene expression. For instance, it catalyzes the hydrolysis of glucosylceramide to ceramide .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels. For example, it is involved in the regulation of this compound-1-phosphate levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sphingadienine involves the use of specific reaction conditions to achieve the desired stereochemistry and double bond configuration. The synthetic route typically includes the following steps:
Formation of the long-chain base: This involves the use of appropriate starting materials and reagents to construct the long-chain structure.
Introduction of double bonds: The trans and cis double bonds are introduced at the 4th and 14th positions, respectively, using specific catalysts and reaction conditions.
Amination and hydroxylation: The amino and hydroxyl groups are introduced at the 2nd and 1st, 3rd positions, respectively, through selective reactions.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Large quantities of starting materials are used to produce the long-chain base.
Catalytic reactions: Specific catalysts are employed to introduce the double bonds and functional groups.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions: Sphingadienine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds to single bonds.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted amino and hydroxyl derivatives.
Scientific Research Applications
Sphingadienine has numerous applications in scientific research, including:
Chemistry: Used as a model compound to study sphingolipid metabolism and function.
Biology: Investigated for its role in cell signaling and apoptosis.
Industry: Utilized in the production of sphingolipid-based products and as a biochemical research tool.
Comparison with Similar Compounds
Sphingadienine is compared with other similar sphingoid bases:
Similar Compounds:
Uniqueness:
Double Bond Configuration: The specific configuration of double bonds at the 4th and 14th positions makes this compound unique.
Biological Activity: Its ability to inhibit specific signaling pathways and induce apoptosis distinguishes it from other sphingoid bases.
Properties
CAS No. |
25696-03-1 |
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Molecular Formula |
C18H35NO2 |
Molecular Weight |
297.5 g/mol |
IUPAC Name |
(2S,3R,4E,14Z)-2-aminooctadeca-4,14-diene-1,3-diol |
InChI |
InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-18(21)17(19)16-20/h4-5,14-15,17-18,20-21H,2-3,6-13,16,19H2,1H3/b5-4-,15-14+/t17-,18+/m0/s1 |
InChI Key |
KWDXKYNWAKMLKK-YQDZIVAPSA-N |
Isomeric SMILES |
CCC/C=C\CCCCCCCC/C=C/[C@H]([C@H](CO)N)O |
SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
Canonical SMILES |
CCCC=CCCCCCCCCC=CC(C(CO)N)O |
Synonyms |
(E,Z)-D-erythro-2-Amino-4,14-octadecadiene-1,3-diol; [R-[R*,S*-(E,Z)]]-2-Amino-4,14-octadecadiene-1,3-diol; Sphingadienine; cis-4,14-Sphingadienine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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